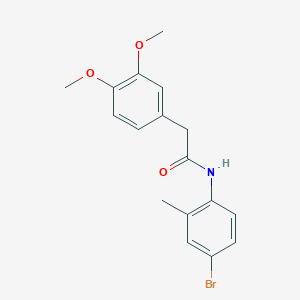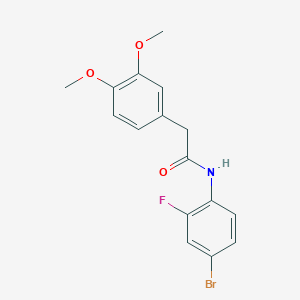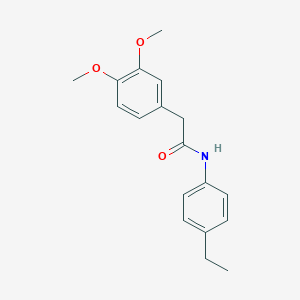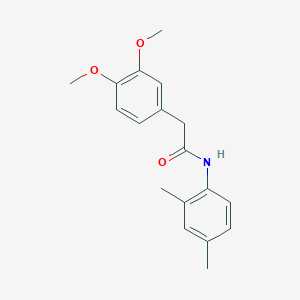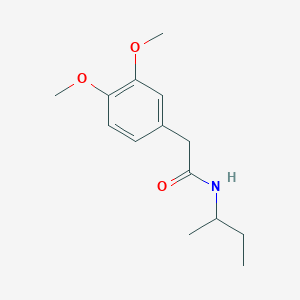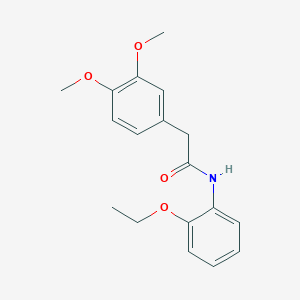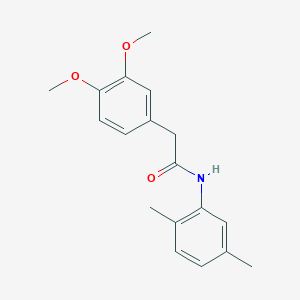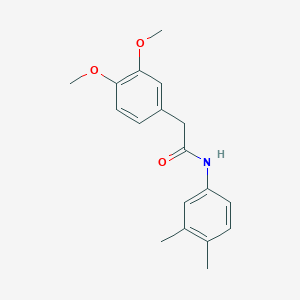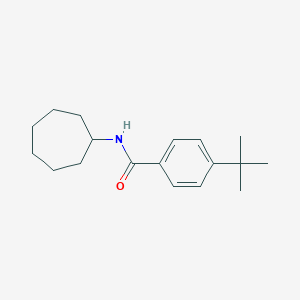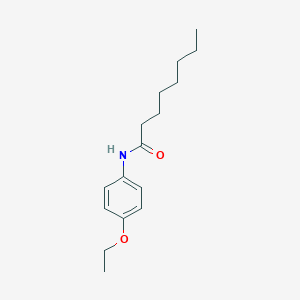
N-(4-ethoxyphenyl)octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)octanamide, also known as EO, is an organic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 51-53°C. EO has been widely used in scientific research due to its unique properties, which include its ability to act as a selective agonist of the G protein-coupled receptor 119 (GPR119).
作用機序
N-(4-ethoxyphenyl)octanamide acts as a selective agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Upon binding to this receptor, N-(4-ethoxyphenyl)octanamide stimulates the release of insulin and GLP-1, which can help regulate blood glucose levels and improve glucose metabolism.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)octanamide has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion from pancreatic beta cells, enhance glucose-stimulated insulin secretion, and improve glucose tolerance. N-(4-ethoxyphenyl)octanamide has also been found to stimulate the release of GLP-1, which can help regulate appetite and glucose metabolism.
実験室実験の利点と制限
N-(4-ethoxyphenyl)octanamide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various biochemical and physiological assays. Additionally, N-(4-ethoxyphenyl)octanamide has a high potency and selectivity for the GPR119 receptor, which makes it an ideal tool for studying the role of this receptor in glucose metabolism. However, N-(4-ethoxyphenyl)octanamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)octanamide. One potential area of research is the development of N-(4-ethoxyphenyl)octanamide-based therapies for the treatment of diabetes and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)octanamide on glucose metabolism and appetite regulation. Finally, the development of more potent and selective GPR119 agonists could lead to the development of more effective therapies for the treatment of metabolic disorders.
合成法
The synthesis of N-(4-ethoxyphenyl)octanamide can be achieved through several methods. One of the most common methods is the reaction of 4-ethoxybenzoyl chloride with octanamine in the presence of a base such as triethylamine. This reaction leads to the formation of N-(4-ethoxyphenyl)octanamide along with the release of hydrogen chloride gas.
科学的研究の応用
N-(4-ethoxyphenyl)octanamide has been extensively studied for its potential use as a therapeutic agent for various diseases such as diabetes, obesity, and metabolic disorders. It has been shown to stimulate the release of insulin from pancreatic beta cells, which can help regulate blood glucose levels. Additionally, N-(4-ethoxyphenyl)octanamide has been found to promote the release of GLP-1, a hormone that regulates appetite and glucose metabolism.
特性
分子式 |
C16H25NO2 |
|---|---|
分子量 |
263.37 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)octanamide |
InChI |
InChI=1S/C16H25NO2/c1-3-5-6-7-8-9-16(18)17-14-10-12-15(13-11-14)19-4-2/h10-13H,3-9H2,1-2H3,(H,17,18) |
InChIキー |
LFOLSYVNDLMNLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
正規SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




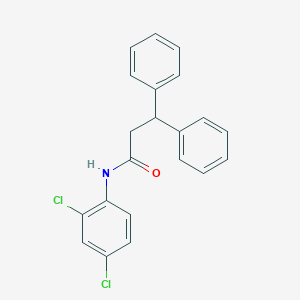
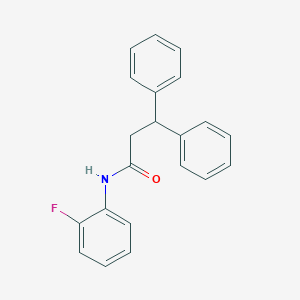
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
